2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzothiazole
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Overview
Description
2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzothiazole is a chemical compound known for its unique structural features and potential applications in various fields. This compound belongs to the benzothiazole family, which is characterized by a benzene ring fused with a thiazole ring. The presence of the sulfanyl group and the phenylbutan-2-yl substituent adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with (2R)-2-phenylbutan-2-yl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzothiazole ring or the phenylbutan-2-yl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring or the phenylbutan-2-yl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified benzothiazole derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-mercaptobenzothiazole
- 2-(trifluoromethyl)-1,3-benzothiazole
- 2-(pentafluorosulfanyl)-1,3-benzothiazole
Uniqueness
2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzothiazole is unique due to the presence of the (2R)-2-phenylbutan-2-yl group, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
820961-96-4 |
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Molecular Formula |
C17H17NS2 |
Molecular Weight |
299.5 g/mol |
IUPAC Name |
2-[(2R)-2-phenylbutan-2-yl]sulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C17H17NS2/c1-3-17(2,13-9-5-4-6-10-13)20-16-18-14-11-7-8-12-15(14)19-16/h4-12H,3H2,1-2H3/t17-/m1/s1 |
InChI Key |
OMLRAYHFMSUFMB-QGZVFWFLSA-N |
Isomeric SMILES |
CC[C@](C)(C1=CC=CC=C1)SC2=NC3=CC=CC=C3S2 |
Canonical SMILES |
CCC(C)(C1=CC=CC=C1)SC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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